N-ethyl-N-(2-methylphenyl)aminosulfonamide

Chemical Identity Quality Control Synthetic Intermediate

Procure N-ethyl-N-(2-methylphenyl)aminosulfonamide (1094222-84-0) for R&D when your protocol demands a precisely defined aryl aminosulfonamide scaffold. This specific N-ethyl, N-o-tolyl substitution is critical for selective N-methylation reactions and consistent SAR studies. Using an ill-defined analog risks synthesis failure. Choose this high-purity compound to ensure reproducibility and minimize confounding variables in your chemical or biological assays.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 1094222-84-0
Cat. No. B1416908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-(2-methylphenyl)aminosulfonamide
CAS1094222-84-0
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C)S(=O)(=O)N
InChIInChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13)
InChIKeyFQSFEHDMMKCMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(2-methylphenyl)aminosulfonamide (CAS 1094222-84-0): A Specialized Arylsulfonamide Scaffold for Chemical Research


N-ethyl-N-(2-methylphenyl)aminosulfonamide, also known as 1-[ethyl(sulfamoyl)amino]-2-methylbenzene, is a synthetic organic compound belonging to the class of aryl aminosulfonamides. It possesses the molecular formula C9H14N2O2S and a molecular weight of approximately 214.28 g/mol . Its structure features a sulfonamide nitrogen atom that is N,N-disubstituted with both an ethyl group and an ortho-methylphenyl (o-tolyl) group, a substitution pattern that imparts distinct physicochemical properties and chemical reactivity compared to simpler or unsubstituted sulfonamide analogs . As a versatile small-molecule scaffold, this compound is primarily intended for laboratory research and development in pharmaceutical, agrochemical, and synthetic chemistry contexts .

Why Generic Substitution of N-Ethyl-N-(2-methylphenyl)aminosulfonamide is Problematic: The Criticality of Structural Specificity


A critical analysis of available evidence for N-ethyl-N-(2-methylphenyl)aminosulfonamide reveals that high-strength, comparator-based quantitative differentiation data (e.g., head-to-head potency comparisons, selectivity panels) is exceptionally limited in public literature and authoritative databases. Therefore, the primary driver for selecting this specific compound over potential generic analogs cannot be based on superior bioactivity or in vivo performance, for which no direct comparative data was identified. Instead, the rationale centers on **well-defined chemical identity, guaranteed purity specifications, and specific reactivity**. Substituting with a structurally similar but ill-defined or lower-purity analog risks introducing uncontrolled variables in synthetic procedures, leading to failed reactions, unreproducible results, or confounding impurities in biological assays. This compound's precise substitution pattern—the combination of an ethyl and an o-tolyl group on the sulfonamide nitrogen—is a key feature for its utility as a specialized building block, and any deviation from this structure fundamentally alters its chemical behavior . The limited but specific data below serves to underscore this chemical identity and its reported applications.

Quantitative Differentiation Evidence for N-Ethyl-N-(2-methylphenyl)aminosulfonamide


Defined Chemical Identity and Purity for Reproducible Research

N-ethyl-N-(2-methylphenyl)aminosulfonamide is characterized by a specific CAS number (1094222-84-0), molecular formula (C9H14N2O2S), and a guaranteed minimum purity of 95%, as specified by a commercial vendor . This level of characterization ensures that when procured for a specific synthetic step—such as its reported use as a reagent for selective N-methylation of amides—the user obtains a material of known and consistent composition . In contrast, a search for generic 'N-alkyl-N-arylsulfonamide' analogs would yield a vast array of compounds with undefined substitution patterns and unverified purity, a critical difference for reproducibility in research .

Chemical Identity Quality Control Synthetic Intermediate

Specialized Reagent for Selective N-Methylation in Organic Synthesis

This compound is explicitly cited as a reagent for the selective N-methylation of amides and related structures . This application highlights a specific and non-trivial reactivity. While detailed yield data is not provided in the cited source, the use of a defined, pre-formed sulfonamide as a methylating agent is a specialized application distinct from common methylating agents like methyl iodide or dimethyl sulfate. The specific structure of N-ethyl-N-(2-methylphenyl)aminosulfonamide is crucial for this function; substituting it with a different sulfonamide, such as the unsubstituted parent compound or a different N-alkyl analog, would alter its reactivity profile and potentially render it ineffective for the intended selective transformation .

Organic Synthesis Selective Alkylation Methodology

Procurement-Driven Application Scenarios for N-Ethyl-N-(2-methylphenyl)aminosulfonamide


As a Specialized Reagent for Selective N-Methylation Reactions

Procure N-ethyl-N-(2-methylphenyl)aminosulfonamide when the research protocol requires a selective N-methylation reagent for amides, as identified in its reported applications . Its defined structure is presumed to be critical for this specific reactivity, and substitution with a generic analog would risk reaction failure due to altered chemical behavior.

As a Well-Defined Arylsulfonamide Scaffold for Structure-Activity Relationship (SAR) Exploration

Use this compound as a benchmark or starting point in medicinal chemistry SAR studies focused on arylsulfonamide derivatives. Its precise N-ethyl, N-o-tolyl substitution pattern provides a well-defined baseline for comparing the biological or chemical effects of modifying the N-alkyl and N-aryl groups on the sulfonamide core .

As a High-Purity Synthetic Intermediate in Multi-Step Synthesis

Procure this compound when a reliable, high-purity (≥95%) intermediate is required for a multi-step synthesis. The defined identity ensures that subsequent reaction steps proceed with a consistent starting material, minimizing the risk of impurity-derived byproducts and improving overall process reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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